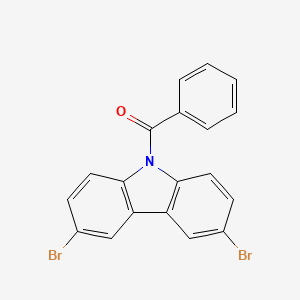

9-Benzoyl-3,6-dibromo-9H-carbazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3,6-dibromocarbazol-9-yl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H11Br2NO/c20-13-6-8-17-15(10-13)16-11-14(21)7-9-18(16)22(17)19(23)12-4-2-1-3-5-12/h1-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQONRPMZFYXHTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)N2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H11Br2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 9 Benzoyl 3,6 Dibromo 9h Carbazole

Precursor Synthesis: 3,6-Dibromo-9H-carbazole

The foundational step in the synthesis of 9-Benzoyl-3,6-dibromo-9H-carbazole is the preparation of 3,6-dibromo-9H-carbazole. This is typically achieved through the direct bromination of carbazole (B46965).

Direct Bromination Procedures (e.g., using N-bromosuccinimide)

The most common and effective method for the synthesis of 3,6-dibromo-9H-carbazole is the direct bromination of carbazole using N-bromosuccinimide (NBS) as the brominating agent. mdpi.comchemicalbook.comcardiff.ac.ukresearchgate.netrsc.orgresearchgate.netorganic-chemistry.org This electrophilic aromatic substitution reaction is favored due to the electron-rich nature of the carbazole ring system.

A typical procedure involves dissolving carbazole in a suitable solvent, such as N,N-dimethylformamide (DMF), and then adding NBS portion-wise at a controlled temperature, often starting at 0°C and then allowing the reaction to proceed at room temperature. mdpi.comchemicalbook.com The use of 2.1 equivalents of NBS ensures the dibromination at the 3 and 6 positions, which are the most electronically activated sites on the carbazole nucleus. The reaction progress can be monitored, and upon completion, the product is typically precipitated by the addition of water and can be further purified by filtration and recrystallization or column chromatography. mdpi.comchemicalbook.com One reported method using NBS in DMF afforded a quantitative yield of the desired product. mdpi.com

The reaction conditions, including the solvent and the presence of any catalysts, can influence the selectivity and yield of the bromination. For instance, the use of silica (B1680970) gel in conjunction with NBS in dichloromethane (B109758) at ambient temperature has been reported as a high-yield method for the bromination of carbazoles. chemicalbook.comcardiff.ac.uk

| Brominating Agent | Solvent | Catalyst/Additive | Temperature | Yield | Reference |

| N-Bromosuccinimide (NBS) | N,N-Dimethylformamide (DMF) | None | 0°C to room temp. | Quantitative | mdpi.com |

| N-Bromosuccinimide (NBS) | Dichloromethane | Silica Gel | Ambient | High | chemicalbook.comcardiff.ac.uk |

| N-Bromosuccinimide (NBS) | Acetic Acid | None | Not specified | Not specified | researchgate.net |

| KBrO₃/KBr | Ethanol (B145695) with H₂SO₄ | H₂SO₄ (catalytic) | Not specified | Not specified | researchgate.net |

| DMSO/HBr | Not specified | None | Mild conditions | High | researchgate.net |

Alternative Halogenation and Isolation Strategies

While NBS is a prevalent reagent, other halogenation systems have been explored. libretexts.org An environmentally benign method involves the use of hydrohalic acids and hydrogen peroxide under microwave irradiation, which has been successfully applied to the bromination of carbazole. rsc.orgresearchgate.net Another approach utilizes the DMSO/HBr system, which offers high yields and selectivity under mild conditions. researchgate.net

Isolation of the 3,6-dibromo-9H-carbazole product typically involves precipitation by pouring the reaction mixture into water. mdpi.comchemicalbook.com The crude product can then be collected by filtration and washed. Further purification is often necessary and can be achieved by recrystallization from a suitable solvent like chloroform (B151607) or by flash chromatography on silica gel. mdpi.comchemicalbook.com

N-Substitution with Benzoyl Moiety

With the 3,6-dibromo-9H-carbazole precursor in hand, the next critical step is the introduction of the benzoyl group at the 9-position of the carbazole ring. This is achieved through an N-acylation reaction.

Development of N-Acylation Protocols for Carbazole

The N-acylation of carbazoles is a well-established transformation in organic synthesis. nih.govorganic-chemistry.org The traditional Schotten-Baumann conditions, which involve reacting the amine with an acyl chloride in the presence of a base, can be applied. fortunejournals.com However, this method can suffer from competing hydrolysis of the acyl chloride. fortunejournals.com

More modern and efficient protocols have been developed. For instance, N-acylation can be carried out using stoichiometric amounts of the heterocyclic amine and benzoyl chloride under solvent-free conditions, catalyzed by naturally available clays. fortunejournals.com Another approach involves the use of cyclic diaryliodonium salts in the presence of a copper catalyst. nih.gov Palladium-catalyzed methods have also been developed for the N-arylation and acylation of carbazoles. acs.orgrsc.orgnih.gov

Optimization of Reaction Conditions for Benzoylation at the 9-Position

For the specific benzoylation of 3,6-dibromo-9H-carbazole, reaction conditions must be carefully optimized to ensure high yields and prevent side reactions. The choice of base is crucial. Strong bases like sodium hydride can be used to deprotonate the carbazole nitrogen, forming a nucleophilic carbazolide anion which then readily reacts with benzoyl chloride. chemicalbook.com The reaction is typically performed in an aprotic polar solvent like DMF. chemicalbook.com

The reaction temperature and time are also important parameters to control. While some N-alkylation reactions on carbazole are performed at room temperature, N-acylation might require heating to proceed at a reasonable rate. chemicalbook.comsemanticscholar.org Optimization studies for similar acylation reactions on other heterocyclic systems, such as indazoles, have shown that the nature of substituents on the heterocyclic ring can influence the reaction's efficiency. nih.gov Similarly, in the acylation of anisole (B1667542) with benzoyl chloride, the type of solid acid catalyst and reaction conditions significantly impact the conversion and selectivity. nih.gov For the synthesis of carbazoles, the amount of base used can be a sensitive parameter affecting the yield. researchgate.net

| Reagent/Catalyst | Base | Solvent | Key Considerations | Reference |

| Benzoyl Chloride | Sodium Hydride | DMF | Formation of carbazolide anion | chemicalbook.com |

| Benzoyl Chloride | Clay | Solvent-free | Environmentally friendly | fortunejournals.com |

| Cyclic Diaryliodonium Salts | Copper Iodide | p-Xylene | Single-step process | nih.gov |

| Aryl Diazonium Salts/Glyoxylic Acids | Eosin Y/Palladium Acetate | Not specified | Visible light, dual catalysis | acs.org |

Stereochemical Considerations in N-Substitution

For the N-benzoylation of 3,6-dibromo-9H-carbazole, the introduction of the benzoyl group at the nitrogen atom does not create a new stereocenter at the nitrogen itself, as the nitrogen atom in the resulting amide is sp² hybridized and trigonal planar. The carbazole ring system is inherently planar. nih.govnih.govnih.gov The primary stereochemical consideration arises from the rotational barrier around the N-C(O) bond of the newly formed benzamide.

The planarity of the carbazole unit is a defining feature. X-ray crystallographic studies of various N-substituted carbazoles consistently show the carbazole ring system to be essentially planar. nih.govnih.govnih.gov The dihedral angle between the carbazole plane and the plane of the substituent at the 9-position is a key structural parameter. For instance, in 3,6-dibromo-9-(4-bromobenzyl)-9H-carbazole, this angle is reported to be significant. nih.govnih.gov While the benzoyl group itself is not chiral, its orientation relative to the carbazole ring will be a defining structural feature of this compound.

Convergent and Divergent Synthesis Pathways to the Target Compound

The construction of a target molecule like this compound can be approached through various strategic pathways. The efficiency and versatility of a synthesis are often defined by whether it follows a linear, convergent, or divergent route.

A linear synthesis involves a sequential process where one reactant is modified step-by-step until the final product is formed. The most direct linear synthesis of this compound involves a two-step process starting from commercially available 9H-carbazole. First, the carbazole core is brominated at the 3 and 6 positions. This is commonly achieved using N-bromosuccinimide (NBS) as the brominating agent in a solvent like N,N-dimethylformamide (DMF). mdpi.com This reaction is typically performed at a low temperature (0 °C) to control selectivity and can yield 3,6-dibromo-9H-carbazole in quantitative amounts after purification. mdpi.com The second step is the N-acylation of the resulting 3,6-dibromo-9H-carbazole with benzoyl chloride in the presence of a base to yield the final product.

A divergent synthesis begins with a common intermediate that is then used to create a library of structurally related compounds. This strategy is particularly valuable in medicinal chemistry and materials science for exploring structure-activity relationships. For instance, a divergent approach could start from a functionalized indole-derivative. Through a cascade reaction, this precursor could be guided towards different carbazole skeletons by modifying the reaction conditions. nih.govossila.com For example, a common intermediate could be selectively brominated and then reacted with various acyl chlorides (including benzoyl chloride) to produce a range of N-acylated dibromo-carbazoles. This allows for the creation of diverse structures from a single, readily accessible starting material.

| Strategy | Description | Key Reactions | Advantages |

|---|---|---|---|

| Linear Synthesis | Sequential modification starting from 9H-carbazole. | 1. Electrophilic Bromination (e.g., NBS/DMF). 2. N-Acylation (e.g., Benzoyl chloride/Base). | Straightforward, well-established reaction steps. |

| Convergent Synthesis (Hypothetical) | Coupling of pre-synthesized molecular fragments. | Palladium-catalyzed C-N cross-coupling. | Higher overall yield for complex targets, parallel synthesis. |

| Divergent Synthesis | Creation of multiple derivatives from a common intermediate. | Cascade reactions, parallel acylation/alkylation. | Efficient for generating a library of related compounds. nih.govossila.com |

Advanced Purification Techniques for Organic Compounds

The isolation of a pure chemical compound from a reaction mixture is a critical step in chemical synthesis. For a compound like this compound, which is typically a solid at room temperature, several advanced purification techniques can be employed to achieve high purity.

Column Chromatography is a primary method for purifying organic compounds. This technique separates substances based on their differential adsorption onto a stationary phase (commonly silica gel) while being carried by a mobile phase (a solvent or solvent mixture). For this compound, a typical eluent system is a mixture of petroleum ether and dichloromethane. The polarity of the solvent mixture is optimized to allow the target compound to move down the column at a moderate rate, separating it from unreacted starting materials, by-products, and catalysts. The progress of the separation is often monitored by Thin-Layer Chromatography (TLC).

Recrystallization is a powerful technique for purifying solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature. A suitable solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point, while impurities are either highly soluble or insoluble at all temperatures. The crude product is dissolved in a minimum amount of the hot solvent, and upon cooling, the pure compound crystallizes out, leaving the impurities in the solution (mother liquor). For carbazole derivatives, ethanol is often an effective recrystallization solvent. lmaleidykla.lt The selection of the right solvent or solvent system is crucial for obtaining high-purity crystals and maximizing the recovery yield.

| Technique | Principle | Typical Implementation | Key for Success |

|---|---|---|---|

| Column Chromatography | Differential adsorption of components onto a solid stationary phase. | Silica gel stationary phase with a petroleum ether/dichloromethane mobile phase. | Proper choice of eluent system to achieve good separation (monitoring by TLC). |

| Recrystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures. | Dissolving the crude solid in a minimal amount of a hot solvent (e.g., ethanol) and allowing it to cool slowly. lmaleidykla.lt | Selection of an appropriate solvent or solvent mixture. |

Chemical Reactivity and Transformation Pathways of 9 Benzoyl 3,6 Dibromo 9h Carbazole

Reactivity at the Bromine Substituent Sites (C3 and C6)

The bromine atoms on the carbazole (B46965) ring are prime locations for introducing new functionalities through various cross-coupling and substitution reactions. This reactivity is fundamental to its role as a building block in the construction of conjugated organic materials.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Stille)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and 9-Benzoyl-3,6-dibromo-9H-carbazole is an excellent substrate for these transformations. The bromine substituents at the 3 and 6 positions readily participate in reactions like the Suzuki-Miyaura and Stille couplings.

The Suzuki-Miyaura coupling , which pairs an organohalide with an organoboron compound, is a widely used method for creating biaryl structures. nih.gov This reaction is valued for its mild conditions and the commercial availability of a vast library of boronic acids and their esters. nih.gov In the context of carbazole derivatives, the Suzuki-Miyaura reaction allows for the introduction of various aryl and heteroaryl groups at the C3 and C6 positions. ossila.com For instance, coupling with arylboronic acids can yield 3,6-diaryl-9-benzoyl-9H-carbazoles, which are precursors to advanced materials. The efficiency of the Suzuki-Miyaura coupling can be influenced by the choice of palladium catalyst, ligands, and reaction conditions. nih.gov

The Stille coupling offers another versatile method for C-C bond formation, utilizing organotin reagents. psu.edu A key advantage of the Stille reaction is the stability of organostannanes to air and moisture, making them easy to handle. psu.edu This reaction is highly tolerant of a wide range of functional groups, allowing for the synthesis of complex molecules. psu.edu For this compound, Stille coupling can be employed to introduce alkyl, vinyl, or aryl groups, expanding the diversity of accessible carbazole-based structures.

Table 1: Comparison of Suzuki-Miyaura and Stille Coupling Reactions

| Feature | Suzuki-Miyaura Coupling | Stille Coupling |

|---|---|---|

| Coupling Partner | Organoboron compounds (boronic acids, esters) | Organotin compounds (organostannanes) |

| Catalyst | Palladium complexes | Palladium complexes |

| Advantages | Mild reaction conditions, low toxicity of boron byproducts, vast commercial availability of reagents. nih.gov | High tolerance of functional groups, stability of organotin reagents to air and moisture. psu.edu |

| Disadvantages | Potential for side reactions with certain functional groups. | Toxicity of organotin reagents and byproducts. |

Nickel-Catalyzed Cross-Coupling Reactions (e.g., Kumada Coupling)

Nickel-catalyzed cross-coupling reactions provide a cost-effective and highly effective alternative to palladium-based systems for certain transformations. The Kumada coupling , one of the earliest developed cross-coupling methods, utilizes a Grignard reagent as the nucleophile. wikipedia.orgorganic-chemistry.org This reaction is particularly useful for generating carbon-carbon bonds between aryl or vinyl halides and alkyl, aryl, or vinyl Grignard reagents. wikipedia.org

The application of Kumada coupling to this compound would involve its reaction with a suitable Grignard reagent in the presence of a nickel catalyst, such as one based on a nickel(II) precursor with phosphine (B1218219) ligands. wikipedia.orgorganic-chemistry.org This would enable the introduction of a variety of organic fragments at the C3 and C6 positions. However, the high reactivity of Grignard reagents limits the functional group tolerance of Kumada couplings, as they are sensitive to acidic protons and can add to carbonyl groups. wikipedia.org

Recent advancements in nickel catalysis have expanded the scope of cross-coupling reactions to include a wider range of substrates and functional groups, offering milder and more selective transformations. nih.govresearchgate.netnih.gov

Nucleophilic Aromatic Substitution Reactions

While electrophilic aromatic substitution is more common for aromatic compounds, nucleophilic aromatic substitution (NAS) can occur on electron-poor aromatic rings. masterorganicchemistry.com For a nucleophilic attack to be successful, the aromatic ring must be activated by strongly electron-withdrawing groups, and the reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org

In the case of this compound, the benzoyl group is electron-withdrawing, which slightly deactivates the carbazole ring. However, for a facile NAS reaction to occur at the bromine-substituted positions, additional strong electron-withdrawing groups would typically be required at the ortho or para positions to the leaving group (bromine) to sufficiently stabilize the negative charge of the Meisenheimer intermediate. libretexts.org Without such activation, the conditions required for NAS on this compound would likely be harsh.

Functionalization for Polymeric Architectures

The ability to functionalize this compound at both the C3 and C6 positions makes it a valuable monomer for the synthesis of conjugated polymers. ossila.com These polymers are of significant interest for their applications in organic electronics, such as organic light-emitting diodes (OLEDs) and photovoltaics. mdpi.comresearchgate.net

Through reactions like the Suzuki-Miyaura or Kumada polymerization, this dibromo-carbazole derivative can be copolymerized with other difunctional monomers to create well-defined polymer chains with alternating carbazole units. ossila.com The properties of the resulting polymer, such as its band gap and charge transport characteristics, can be tuned by the choice of the comonomer. ossila.com For example, copolymerization with fluorene (B118485) derivatives has been shown to produce wide band gap materials. ossila.com

Reactivity of the N-Benzoyl Moiety

The N-benzoyl group plays a crucial role in the chemistry of this compound, primarily acting as a protecting group for the carbazole nitrogen.

Stability of the Carbonyl Group under Diverse Reaction Environments

The benzoyl group is generally considered a stable protecting group under a variety of reaction conditions, including those employed for many cross-coupling reactions. numberanalytics.com Its electron-withdrawing nature can influence the reactivity of the carbazole ring system. The stability of the amide linkage within the N-benzoyl group allows for extensive functionalization at the C3 and C6 positions without unintended cleavage.

However, the benzoyl group is not completely inert and can be removed under specific conditions. Cleavage is typically achieved under basic or acidic conditions, or through methods like hydrazinolysis. nih.gov For instance, treatment with a strong base like sodium hydroxide (B78521) can hydrolyze the amide bond. nih.gov In some cases, milder, organomediated methods have been developed for the cleavage of benzoyl groups, which can be particularly useful for substrates that are sensitive to harsh basic conditions. nih.gov The deliberate removal of the benzoyl group can be a key step in a synthetic sequence, for example, to allow for subsequent N-functionalization of the carbazole ring. researchgate.netsciforum.net

Potential for Derivatization or Cleavage of the N-Benzoyl Linkage

The N-benzoyl group on the carbazole nitrogen serves a dual role: it acts as a protecting group and as a powerful electron-withdrawing group that modulates the electronic properties of the entire heterocyclic system. Its presence significantly deactivates the carbazole ring towards electrophilic attack but also presents opportunities for chemical modification through cleavage or transformation.

Cleavage of the N-benzoyl amide bond would regenerate the N-H functionality of the 3,6-dibromocarbazole (B31536), a valuable intermediate for further derivatization. Standard methods for amide hydrolysis, such as treatment with strong acids or bases, could potentially achieve this, though the conditions might be harsh. More targeted and milder methods are often sought to preserve other functional groups. Research on related N-acyl heterocycles provides insight into potential pathways. For instance, zinc-catalyzed transamidation and esterification have been demonstrated for N-benzoyl cytosine, proceeding via cleavage of the C–N bond. rsc.org This suggests that similar metal-catalyzed approaches could be employed to either remove the benzoyl group or exchange it for other functionalities.

Furthermore, the removal of N-protecting groups from carbazole systems is a documented strategy in multi-step synthesis. While direct examples for this compound are specific, related procedures, such as the cleavage of an N-p-methoxybenzyl (PMB) group, have been developed. clockss.org The efficiency of such reactions often depends on the electronic nature of the carbazole ring. clockss.org In one synthetic protocol for 4-hydroxycarbazole (B19958) derivatives, the removal of a benzoyl group was a key step, highlighting its role as a removable protecting group. nih.gov

These transformation pathways allow for the strategic unmasking of the carbazole nitrogen, enabling subsequent reactions like N-alkylation or coupling, thereby expanding the molecular complexity and functional diversity of the resulting derivatives.

| Reaction Type | Potential Reagents | Product | Reference/Analogy |

|---|---|---|---|

| Hydrolysis (Cleavage) | Strong Acid (e.g., HCl) or Base (e.g., NaOH) | 3,6-Dibromo-9H-carbazole | Standard Amide Hydrolysis |

| Transamidation (Derivatization) | Amine (R-NH2), Zinc Triflate Catalyst | N-Acyl-3,6-dibromo-9H-carbazole | Zinc-catalyzed cleavage of N-benzoyl cytosine rsc.org |

| Esterification (Derivatization) | Alcohol (R-OH), Zinc Triflate Catalyst | N-Acyl-3,6-dibromo-9H-carbazole | Zinc-catalyzed cleavage of N-benzoyl cytosine rsc.org |

Reactivity of the Carbazole Core after 3,6,9-Substitution

With the most nucleophilic sites of the carbazole system—the nitrogen atom and the electron-rich C-3 and C-6 positions—blocked, the subsequent reactivity of this compound is substantially altered. Further transformations must occur at the remaining C-H bonds (positions 1, 2, 4, 5, 7, and 8) or involve the bromine substituents. The electronic environment of these remaining positions is dictated by the combined influence of the deactivating N-benzoyl and 3,6-dibromo groups.

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. khanacademy.orgyoutube.com However, the carbazole core in this compound is significantly deactivated, making further EAS reactions challenging. The outcome of such a reaction is governed by the cumulative directing effects of the existing substituents.

N-Benzoyl Group: This is a powerful deactivating group due to the electron-withdrawing nature of the carbonyl, which pulls electron density out of the aromatic system via resonance. It strongly disfavors electrophilic attack, particularly at its ortho (C-1, C-8) and para positions.

Bromine Atoms (C-3, C-6): Halogens are deactivating via their inductive effect but are ortho- and para-directors due to resonance involving their lone pairs. The bromine at C-3 directs incoming electrophiles to C-2 and C-4, while the bromine at C-6 directs to C-5 and C-7.

The combined influence of these groups creates a complex reactivity map. The entire ring system is electron-poor. Any potential EAS reaction would require harsh conditions and the electrophile would preferentially attack the least deactivated positions, which are likely C-2, C-7, C-4, and C-5. Traditional Friedel-Crafts reactions are generally unsuccessful on such strongly deactivated rings. masterorganicchemistry.com However, specialized procedures can sometimes achieve substitution at specific sites. For example, the use of boron trichloride (B1173362) as a Lewis acid has been shown to direct the acylation of 9H-carbazole to the 1-position, a strategy that could potentially overcome the existing deactivation pattern. mdpi.com

| Position | Influence of N-Benzoyl Group | Influence of 3-Br and 6-Br | Net Effect |

|---|---|---|---|

| 1, 8 | Strongly Deactivated (ortho) | Weakly Deactivated | Highly Unfavorable |

| 2, 7 | Deactivated | Activated (ortho to Br) | Possible site, but on a deactivated ring |

| 4, 5 | Deactivated | Activated (ortho to Br) | Possible site, but on a deactivated ring |

Carbazole derivatives are prominent building blocks for functional polymers used in organic electronics due to their excellent hole-transporting properties and thermal stability. wikipedia.org A primary method for synthesizing polycarbazoles is through oxidative coupling polymerization. nih.gov This process typically involves the formation of radical cations, which then couple at the electron-rich 3 and 6 positions to form the polymer backbone. researchgate.netacs.org

In this compound, these conventional polymerization pathways are blocked. The nitrogen is protected by the benzoyl group, and the C-3 and C-6 positions are occupied by bromine atoms. This configuration prevents the direct oxidative C-C coupling that is characteristic of many carbazole monomers.

However, the presence of bromine atoms at the 3 and 6 positions makes the molecule an ideal monomer for cross-coupling polymerization reactions. The carbon-bromine bonds serve as versatile synthetic handles for forming new carbon-carbon bonds. Reactions such as Suzuki and Kumada coupling are highly effective for this purpose. ossila.com In these methods, this compound can be reacted with a co-monomer containing suitable functional groups (e.g., boronic acids or Grignard reagents) in the presence of a palladium or nickel catalyst to construct a well-defined polymer chain. For example, a similar monomer, 3,6-dibromo-9-(2-ethylhexyl)-9H-carbazole, is used to synthesize copolymers with fluorene for applications in OLEDs. ossila.com This highlights that while the direct oxidative polymerization of this compound is not feasible, its role as a precursor for advanced polymeric materials via cross-coupling chemistry is significant.

| Polymerization Method | Required Monomer Features | Feasibility for this compound | Mechanism |

|---|---|---|---|

| Oxidative Coupling | Unsubstituted 3 and 6 positions; often N-H or N-Alkyl | Not Feasible | Formation of radical cations followed by C-C bond formation at 3,6-positions. researchgate.netacs.org |

| Suzuki Coupling | Halogen (e.g., Br) or triflate groups | Feasible | Palladium-catalyzed reaction with a boronic acid co-monomer. ossila.com |

| Kumada Coupling | Halogen (e.g., Br) groups | Feasible | Nickel- or Palladium-catalyzed reaction with a Grignard (organomagnesium) co-monomer. ossila.comorgsyn.org |

Spectroscopic and Advanced Characterization of Electronic and Molecular Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a fundamental tool for the structural determination of 9-Benzoyl-3,6-dibromo-9H-carbazole, offering precise information about the hydrogen and carbon atomic environments within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is anticipated to display a series of signals corresponding to the distinct protons of the carbazole (B46965) and benzoyl moieties. The protons on the dibrominated carbazole core are expected to appear in the aromatic region of the spectrum. Specifically, the protons at the 2 and 7 positions and the 1 and 8 positions would likely exhibit doublet or doublet of doublets splitting patterns due to coupling with neighboring protons. The introduction of the electron-withdrawing benzoyl group at the 9-position is expected to influence the chemical shifts of the nearby carbazole protons. The five protons of the benzoyl group would also produce signals in the aromatic region, with their chemical shifts and splitting patterns dictated by their positions relative to the carbonyl group.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H-1, H-8 | 8.20-8.40 | d |

| H-2, H-7 | 7.40-7.60 | dd |

| H-4, H-5 | 7.60-7.80 | d |

Note: This is a predicted data table based on the analysis of similar compounds. Actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides a detailed map of the carbon framework of this compound. The spectrum is expected to show distinct signals for each unique carbon atom in the molecule. The carbon atoms directly bonded to the bromine atoms (C-3 and C-6) would appear at a characteristic chemical shift. The carbonyl carbon of the benzoyl group is a key diagnostic signal, typically appearing significantly downfield in the spectrum. The remaining aromatic carbons of both the carbazole and benzoyl rings will populate the aromatic region of the spectrum.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C=O | 168.0-172.0 |

| Quaternary Carbons (Carbazole) | 138.0-142.0 |

| Aromatic CH (Carbazole) | 110.0-130.0 |

| C-Br | 115.0-120.0 |

Note: This is a predicted data table based on the analysis of similar compounds. Actual experimental values may vary.

Two-Dimensional NMR Techniques (e.g., HMQC, COSY)

To unambiguously assign the proton and carbon signals and to confirm the connectivity within the this compound molecule, two-dimensional NMR techniques are invaluable. Correlation Spectroscopy (COSY) would be employed to establish proton-proton coupling relationships, helping to trace the connectivity of the protons on the carbazole and benzoyl rings. Heteronuclear Multiple Quantum Coherence (HMQC) or Heteronuclear Single Quantum Coherence (HSQC) experiments would reveal direct one-bond correlations between protons and their attached carbon atoms, allowing for the definitive assignment of the carbon signals based on the already assigned proton signals.

Vibrational Spectroscopy

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is characterized by several key absorption bands that confirm its structure. A strong absorption band is expected in the region of 1680-1700 cm⁻¹, which is indicative of the C=O stretching vibration of the benzoyl group's ketone. The aromatic C-H stretching vibrations are anticipated to appear above 3000 cm⁻¹. The C-N stretching vibration of the carbazole ring system would likely be observed in the 1300-1350 cm⁻¹ region. Furthermore, the C-Br stretching vibrations are expected at lower frequencies, typically in the range of 500-650 cm⁻¹. The aromatic C=C stretching vibrations will present as a series of bands in the 1400-1600 cm⁻¹ region.

Table 3: Predicted FTIR Data for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | >3000 |

| C=O Stretch (Ketone) | 1680-1700 |

| Aromatic C=C Stretch | 1400-1600 |

| C-N Stretch | 1300-1350 |

Note: This is a predicted data table based on the analysis of similar compounds. Actual experimental values may vary.

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis (e.g., HRMS, ESI/Q-TOF)

High-Resolution Mass Spectrometry (HRMS) techniques, such as Electrospray Ionization/Quadrupole Time-of-Flight (ESI/Q-TOF), are indispensable for the unambiguous confirmation of the chemical formula of this compound (C₁₉H₁₁Br₂NO) by providing a highly accurate mass measurement.

The analysis of related carbazole derivatives demonstrates the precision of this technique. For instance, HRMS analysis of a similar derivative confirmed its molecular formula with exceptional accuracy, underscoring the reliability of the method for structural verification.

In addition to precise mass determination, mass spectrometry elucidates the compound's fragmentation pattern, offering insights into its structural stability. For this compound, the fragmentation is expected to follow predictable pathways based on its chemical structure. Key fragmentation processes likely include:

Loss of the Benzoyl Group: A primary fragmentation pathway is the cleavage of the N-C bond, leading to the formation of a stable benzoyl cation (C₆H₅CO⁺) with a mass-to-charge ratio (m/z) of 105.

Formation of the Dibromocarbazole Radical Cation: The corresponding fragment, the 3,6-dibromo-9H-carbazole radical cation, would also be a major observed species.

Further Fragmentation: Subsequent loss of bromine atoms or other small molecules from the carbazole core can also occur, providing further structural confirmation.

This detailed fragmentation analysis is crucial for confirming the identity and purity of the synthesized compound.

X-ray Crystallography for Solid-State Molecular Architecture and Conformation

X-ray crystallography provides definitive information about the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While specific crystallographic data for this compound is not detailed in the available literature, extensive studies on closely related N-substituted 3,6-dibromocarbazoles offer significant insight into its expected molecular architecture.

Analysis of compounds such as 3,6-dibromo-9-(4-bromobenzyl)-9H-carbazole reveals that the core carbazole ring system is essentially planar. A defining feature of these structures is the dihedral angle between the plane of the carbazole moiety and the plane of the substituent at the 9-position. In these analogous structures, this angle is significant, indicating a twisted conformation. This twist is a result of steric hindrance between the substituent and the carbazole core. It is therefore highly probable that this compound adopts a similar non-planar conformation in the solid state, with the benzoyl group twisted out of the plane of the dibromocarbazole core.

| Compound | Crystal System | Space Group | Key Structural Features |

| 3,6-dibromo-9-(4-bromobenzyl)-9H-carbazole | Monoclinic | P2₁/c | Carbazole ring is essentially planar. Dihedral angle between carbazole and benzene (B151609) ring planes is 58.3(3)°. |

Electrochemical Characterization: Cyclic Voltammetry (CV)

Cyclic voltammetry (CV) is a powerful electrochemical technique used to investigate the redox properties of chemical compounds. For this compound, CV provides crucial data on its oxidation and reduction potentials, as well as its stability during electrochemical processes.

The carbazole moiety is well-known for its electron-donating nature, which allows it to undergo oxidation. Unsubstituted carbazole typically shows an oxidation peak around +1.1 V (vs. Ag/AgCl). However, the electrochemical properties of this compound are significantly influenced by its substituents.

The presence of two electron-withdrawing bromine atoms at the 3 and 6 positions, combined with the electron-withdrawing benzoyl group at the 9-position, is expected to make the removal of an electron from the carbazole nitrogen more difficult. Consequently, the oxidation potential of this compound is anticipated to be higher (more positive) than that of unsubstituted carbazole. The reduction process, conversely, involves the acceptance of electrons, and the electron-deficient nature of this molecule may facilitate reduction at less negative potentials compared to electron-rich carbazoles.

The electrochemical stability and reversibility of carbazole derivatives are critically important for their application in electronic devices. A key advantage of substituting the carbazole core at the 3 and 6 positions is the enhancement of electrochemical stability. This substitution pattern effectively blocks the most reactive sites, preventing the unwanted dimerization or polymerization reactions that can occur upon oxidation of unsubstituted carbazoles. This blockage leads to more stable radical cations and improved electrochemical reversibility during repeated CV cycles.

While the inherent structure promotes stability, studies on some polycarbazole films have shown that the intensity of redox peaks can decrease with repeated scans, suggesting that the doping/dedoping process can become more challenging over time. Nonetheless, the 3,6-dibromo substitution pattern is a well-established strategy for creating carbazole-based materials with robust and reversible electrochemical behavior.

Advanced Microscopy and Surface Analysis for Material Characterization (e.g., Scanning Electron Microscopy for film morphology)

Advanced microscopy techniques like Scanning Electron Microscopy (SEM) are vital for characterizing the morphology of materials at the micro- and nanoscale. For carbazole derivatives intended for use in electronic devices such as OLEDs or solar cells, the quality of the thin film is paramount to performance. These materials are often processed into thin films from solution or via vacuum deposition.

SEM analysis provides high-resolution images of the film's surface, revealing critical information about:

Film Uniformity: Assessing whether the film is smooth and continuous or contains pinholes and defects that could lead to device failure.

Crystallinity and Grain Structure: Visualizing the size and distribution of crystalline domains and grain boundaries, which can impact charge transport properties.

Surface Roughness: Quantifying the topography of the film surface.

Studies on thin films made from carbazole-based copolymers have utilized SEM to evaluate surface morphology and its impact on device efficiency and longevity. For materials like this compound, SEM would be a key tool to optimize film deposition conditions and to correlate the resulting film structure with its electronic and optical performance.

Theoretical and Computational Investigations

Quantum Chemical Calculations

Density Functional Theory (DFT) for Electronic Structure, Frontier Molecular Orbitals (HOMO-LUMO) Analysis, and Energy Levels

Specific DFT calculations detailing the electronic structure, HOMO-LUMO gap, and energy levels for 9-Benzoyl-3,6-dibromo-9H-carbazole are not available in the reviewed literature. For related carbazole (B46965) derivatives, DFT methods like B3LYP are standard for optimizing molecular geometry and calculating electronic properties. researchgate.netresearchgate.net Such calculations would typically reveal the distribution of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which is fundamental to understanding the compound's potential as an electronic material. The electron-withdrawing nature of the benzoyl group and bromine atoms would be expected to lower the energy levels of both HOMO and LUMO compared to unsubstituted carbazole.

Ab Initio Methods for High-Accuracy Electronic Structure Determination

There is no information available regarding high-accuracy electronic structure determination of this compound using ab initio methods.

Molecular Dynamics Simulations to Understand Conformational Dynamics and Intermolecular Interactions

No specific molecular dynamics simulation studies for this compound were found. Such simulations would be valuable for understanding the rotational dynamics of the benzoyl group relative to the carbazole plane and for analyzing the intermolecular interactions in a condensed phase, which influence crystal packing and bulk material properties. Molecular dynamics simulations have been employed to study the behavior of other complex carbazole-containing systems, such as their interaction with biological macromolecules. nih.gov

Computational Prediction of Reactivity and Reaction Mechanisms

There are no dedicated computational studies on the reactivity and reaction mechanisms of this compound. The bromine atoms at the 3 and 6 positions are known to be suitable sites for substitution reactions like Suzuki or Heck coupling, enabling the synthesis of more complex structures. Computational models could predict the activation energies for these reactions and help rationalize regioselectivity.

Structure-Electronic Property Relationship Modeling

While the structural features of this compound—a planar carbazole core, an electron-withdrawing benzoyl group at the nitrogen, and bromo-substituents—suggest its potential use in organic electronics, specific modeling that quantitatively links its structure to electronic properties is not available. For polymers based on 3,6-substituted carbazoles, the relationship between the nature of the substituent and the resulting electronic and optical properties is a key area of research. researchgate.net

Noncovalent Interaction Analysis within Supramolecular Assemblies

A detailed analysis of noncovalent interactions for this compound is absent in the literature. For similar crystalline 3,6-dibromocarbazole (B31536) derivatives, analyses have revealed the presence of weak interactions such as C-H···Br and π–π stacking, which direct the molecular packing. nih.govresearchgate.netresearchgate.net Given the structure of the target molecule, one would anticipate similar interactions, with the benzoyl group potentially participating in π-stacking as well.

Advanced Functional Materials Applications Derived from 9 Benzoyl 3,6 Dibromo 9h Carbazole

Organic Electronics and Optoelectronics

The tailored electronic properties of materials derived from 9-Benzoyl-3,6-dibromo-9H-carbazole make them highly suitable for a range of applications within organic electronics and optoelectronics. The inherent hole-transporting capability of the carbazole (B46965) moiety, combined with the tunability afforded by the benzoyl and bromo substituents, allows for the precise engineering of materials for specific device functions.

Role as a Hole Transport Material

Carbazole derivatives are renowned for their high hole-transport capability and thermal stability, making them excellent candidates for Hole Transport Materials (HTMs) in electronic devices. researchgate.netrsc.org The 3,6-dibromo-9H-carbazole framework is a common starting point for creating novel HTMs for use in perovskite solar cells (PSCs), often demonstrating performance comparable to or even exceeding that of the standard HTM, Spiro-OMeTAD. researchgate.netub.edursc.org

The synthesis often involves the functionalization of the 3,6-dibromo-9H-carbazole core. researchgate.netub.edu For instance, derivatives are created through reactions like the Buchwald-Hartwig amination to attach electron-donating groups, which helps in tuning the highest occupied molecular orbital (HOMO) level for efficient hole injection from the perovskite layer. researchgate.net The resulting HTMs exhibit excellent hole extraction and transportation abilities. rsc.org Research has shown that carbazole-based HTMs can achieve hole mobility values almost three times higher than that of Spiro-OMeTAD. ub.edu This enhanced mobility is crucial for efficient charge extraction and for achieving high power conversion efficiencies in solar cells. rsc.org

Table 1: Performance of select Carbazole-based Hole Transport Materials

| HTM Derivative | Hole Mobility (cm²/Vs) | Device Type | Power Conversion Efficiency (PCE) (%) | Reference |

|---|---|---|---|---|

| X51 (Carbazole-based) | 8.7 x 10⁻⁴ | PSC | Not Specified | ub.edu |

| X19 (Carbazole-based) | 7.5 x 10⁻⁴ | PSC | Not Specified | ub.edu |

| Spiro-OMeTAD | 3.0 x 10⁻⁴ | PSC | Not Specified | ub.edu |

| TM-13 (9-phenyl-9H-carbazole based) | Not Specified | PSC | 20.44% | rsc.org |

| Spiro-OMeTAD (control) | Not Specified | PSC | 20.62% | rsc.org |

Utilization as Emitter and Host Materials in Organic Light-Emitting Diodes (OLEDs)

In the field of Organic Light-Emitting Diodes (OLEDs), carbazole-based compounds are versatile, serving as both the emissive material (emitter) and the surrounding matrix (host). researchgate.net The rigid, aromatic structure of carbazole provides stability, while its functionalization at various positions allows for the tuning of electronic and photophysical properties. researchgate.net

As host materials, carbazole derivatives are valued for their high triplet energy levels, which is essential for efficiently confining the triplet excitons of phosphorescent or TADF emitters, preventing energy loss and enhancing device efficiency. researchgate.netrsc.org For example, a host material named CPCB, derived from a carbazole structure, possesses a high triplet energy of 2.79 eV and a high glass transition temperature, contributing to longer device lifetimes. rsc.org Copolymers like PF8Cz, synthesized from 3,6-dibromo-9-(2-ethylhexyl)-9H-carbazole, have a wide optical bandgap of 3.06 eV and are used as efficient hole-transport layers (HTL) in OLEDs, which also serves a host-like function. chemicalbook.com

As emitters, carbazole derivatives can be designed to emit light across the visible spectrum. By incorporating carbazole as an electron-donating unit and pairing it with an electron-accepting moiety, developers can create highly efficient emitters. nih.govmdpi.com The performance of OLEDs using these materials can be exceptional, achieving high external quantum efficiencies (EQE), current efficiencies, and power efficiencies. nih.govmdpi.com

Table 2: Performance of OLEDs with Carbazole-based Emitters

| Emitter | Max. EQE (%) | Max. Current Efficiency (cd/A) | Max. Power Efficiency (lm/W) | Emission Color | Reference |

|---|---|---|---|---|---|

| tMCzPN | 26.0% | 65.9 | 62.7 | Green | nih.govmdpi.com |

| CzPN | 5.3% | 4.7 | 4.7 | Blue-Green | nih.govmdpi.com |

| 4CzIPN in CPCB host | 10% | Not Specified | Not Specified | Green | rsc.org |

| 4CzIPN in mCPSOB host | 26.5% | Not Specified | >55 | Green | nih.gov |

Development of Thermally Activated Delayed Fluorescence (TADF) Emitters

The structural characteristics of this compound, specifically its rigidity and the electron-withdrawing nature of its substituents, make it a valuable precursor for Thermally Activated Delayed Fluorescence (TADF) emitters. ossila.com TADF materials enable OLEDs to harvest non-emissive triplet excitons and convert them into light-emitting singlet excitons through a process called reverse intersystem crossing (RISC), potentially achieving 100% internal quantum efficiency. researchgate.net

A critical requirement for efficient TADF is a very small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST). researchgate.net The design of TADF molecules often involves linking an electron-donating part with an electron-accepting part to induce spatial separation of the HOMO and LUMO, which reduces ΔEST. nih.govmdpi.com Carbazole derivatives are frequently used as the electron-donating core. mdpi.com Introducing bulky or sterically hindering groups, such as the benzoyl group at the 9-position or methyl groups on the carbazole ring, can force a twist between the donor and acceptor units, which further minimizes the ΔEST and promotes the RISC process. nih.govmdpi.com Research into carbazole-benzophenone dendrimers and other derivatives has shown that modifying substituents can effectively tune TADF properties, leading to high photoluminescence quantum yields (PLQY) and efficient TADF emission.

Table 3: Photophysical Properties of select Carbazole-based TADF Materials

| TADF Material | ΔEST (eV) | PLQY (%) | Emission Wavelength (nm) | RISC rate (k_RISC) (s⁻¹) | Reference |

|---|---|---|---|---|---|

| tMCzPN | 0.10 | 70.5 | 504 | Not Specified | nih.govmdpi.com |

| terCz-BFPd | 0.048 | Not Specified | 432.8 | Not Specified | |

| Adamantane-substituted dendrimer | Not Specified | 40 (neat film) | Green | Not Specified | |

| OBA-based emitter | Not Specified | High | Blue | 10⁵ |

Application in Photovoltaic Devices (e.g., Dye-Sensitized Solar Cells - DSSCs)

Carbazole-based molecules, originating from precursors like 3,6-dibromocarbazole (B31536), are integral to the advancement of photovoltaic technologies such as Dye-Sensitized Solar Cells (DSSCs) and Perovskite Solar Cells (PSCs). Their utility stems from properties like excellent thermal stability, electron-rich character, and high hole-transport capability. rsc.org

In DSSCs, carbazole derivatives are often employed in a "push-pull" or D-π-A (Donor-π-Acceptor) architecture to create organic dye sensitizers. The carbazole unit acts as the electron donor (D), linked via a π-bridge to an electron acceptor (A) group which anchors the dye to the semiconductor (e.g., TiO₂) surface. Upon light absorption, an electron is transferred from the donor to the acceptor and injected into the semiconductor's conduction band. The non-planar structure of some of these dyes can effectively reduce dye aggregation, which is beneficial for device performance. Studies on such dyes have demonstrated promising power conversion efficiencies (PCE). In perovskite solar cells, as detailed in section 6.1.1, carbazole derivatives serve as highly effective hole-transport materials. researchgate.net

Table 4: Photovoltaic Performance of DSSCs with Carbazole-based Sensitizers

| Sensitizer Dye | Power Conversion Efficiency (PCE) (%) | Open-Circuit Voltage (Voc) (V) | Short-Circuit Current (Jsc) (mA/cm²) | Reference |

|---|---|---|---|---|

| CAR-TPA | 2.12 | Not Specified | Not Specified | |

| CAR-THIOHX | 1.83 | Not Specified | Not Specified | |

| BPA | Not Specified | Not Specified | Not Specified | |

| BPCA | Not Specified | Not Specified | Not Specified | |

| BPCH | Not Specified | Not Specified | Not Specified |

Integration into Organic Field-Effect Transistors (OFETs)

Carbazole-based polymers and molecules are widely studied for their application as the active semiconductor layer in Organic Field-Effect Transistors (OFETs) due to their unique electronic properties, high electron-donating ability, and photoconductivity. researchgate.net OFETs are fundamental components of future flexible and low-cost electronics. researchgate.net The performance of an OFET is largely determined by the charge carrier mobility of the organic semiconductor.

While specific performance data for this compound in OFETs is not prominently available, related carbazole derivatives have shown significant promise. For instance, new p-type organic semiconductors based on indolo[3,2-b]carbazole (B1211750) (IC), a fused carbazole structure, have been synthesized and tested in OFETs. These materials have demonstrated high hole mobilities and good on/off current ratios. One of the best performing materials, 3,9-di(p-octylbenzene)-5,11-dihydroxyindolo[3,2-b]carbazole, achieved a hole mobility of 0.22 cm²V⁻¹s⁻¹ with an on/off ratio of approximately 10⁵, which is among the best results for IC derivatives. rsc.org The rigid, planar structure of the carbazole core facilitates the necessary intermolecular π–π interactions for efficient charge transport in the solid state.

Exploration in Electrochromic Devices

Polymers derived from carbazole precursors are promising materials for electrochromic devices (ECDs), which change color in response to an applied voltage. These materials are investigated for applications such as smart windows, displays, and rearview mirrors. The electropolymerization of monomers based on 3,6-disubstituted carbazoles leads to the formation of polymer films that are electroactive and exhibit reversible color changes upon electrochemical oxidation and reduction.

These polycarbazole films can display multiple colors at different potential states. For example, a polymer film can switch between light yellow in its neutral state to gray and grayish-green in its oxidized states. Key performance metrics for ECDs include the optical contrast (transmittance change, ΔT%), coloration efficiency (η), and switching speed. Dual-layer ECDs are often constructed using a polycarbazole derivative as the anodically coloring layer and a material like poly(3,4-ethylenedioxythiophene) (PEDOT) as the cathodically coloring layer. Such devices can achieve high transmittance changes, high coloration efficiencies, and rapid switching times, often under one second.

Table 5: Performance of Electrochromic Devices Based on Carbazole Polymers

| Polymer/Device | Max. Transmittance Change (ΔT%) | Wavelength (nm) | Coloration Efficiency (η) (cm²/C) | Switching Time (s) | Colors Displayed | Reference |

|---|---|---|---|---|---|---|

| P(bCmB-co-bTP)/PEDOT | 40.7% | 635 | 428.4 | Not Specified | Not Specified | |

| P(DTC-co-TF2)/PEDOT-PSS | Not Specified | 627 | 512.6 | < 0.6 | Dark yellow, yellowish-green, gunmetal gray, dark gray | |

| PMCzP Film | 29% | 460 | Not Specified | 2.18 | Light yellow, gray, grayish green | |

| PBPBC/PEDOT | Not Specified | 625 | 502.7 | < 0.7 | Not Specified |

Polymer Chemistry and Conjugated Polymers

The dibromo substitution pattern of this compound makes it an ideal monomer or precursor for the synthesis of advanced polymers. The bromine atoms serve as handles for various cross-coupling reactions, enabling the formation of conjugated polymer backbones.

Carbazole-based polymers are of significant interest for applications in organic electronics, including organic light-emitting diodes (OLEDs) and photovoltaics, due to their excellent charge-transporting properties and high photoluminescence quantum yields. mdpi.com The 3,6-dibromo-9H-carbazole unit is a common building block for creating such polymers through reactions like Suzuki or Kumada polymerization. ossila.com

For example, 3,6-Dibromo-9-(2-ethylhexyl)-9H-carbazole is used as a monomer to synthesize the copolymer poly[(9,9-dioctylfluorenyl-2,7-diyl)-alt-(9-(2-ethylhexyl)-carbazole-3,6-diyl)] (PF8Cz). ossila.com In this structure, the carbazole units are linked through the 3 and 6 positions, and the alkyl group at the 9-position ensures solubility. In a polymer derived from this compound, the benzoyl group would act as a pendant moiety, influencing the polymer's solubility, morphology, and electronic properties, such as its oxidation potential and charge-carrier mobility. Introducing electron-withdrawing groups like the benzoyl or cyano groups can increase the oxidation potential of the resulting polymer, making it suitable for applications such as high-voltage battery components or hole-transport layers in electronic devices. mdpi.comossila.com

| Polymer/Monomer | Key Feature/Property | Value | Application |

| PF8Cz | Optical Bandgap | 3.06 eV | Hole-Transport Layer (HTL) in OLEDs |

| Carbazole Copolymer | Bandgap | 3.2 eV | Organic Semiconducting Material |

| Carbazole Copolymer | Emission Peak (FWHM) | 400 nm (56 nm) | Organic Semiconducting Material |

| 9-vinyl-9H-carbazole-3,6-dicarbonitrile | Monomer Characteristic | Increased oxidation potential | High-potential redox polymers |

Table 2: Properties of representative electroactive polymers and monomers derived from 3,6-dibromo-carbazole precursors. Data sourced from Ossila Ltd. and MDPI. mdpi.comossila.com

The rigid structure of the carbazole unit makes it an excellent candidate for constructing microporous organic polymers (MOPs). rsc.org These materials are characterized by high surface areas and permanent porosity, making them useful for gas storage and separation. Hypercrosslinked MOPs can be synthesized from carbazole derivatives through Friedel–Crafts alkylation, where an external crosslinker stitches the aromatic units together into a robust, porous network. rsc.org

A monomer like this compound could be incorporated into such porous frameworks. The bulky and polar benzoyl group would project into the pores of the material, influencing the pore size distribution and the surface chemistry. This could enhance the selective adsorption of specific gases, such as carbon dioxide, through dipole-quadrupole interactions. Research on other carbazole-based MOPs has shown impressive performance in gas uptake. rsc.org

| Polymer Network | BET Surface Area (m²/g) | CO₂ Uptake (mmol/g at 273 K, 1.13 bar) | H₂ Uptake (wt% at 77 K, 1.13 bar) |

| FCBCz (from dicarbazole) | 1067 | ~3.8 | ~1.6 |

| FCTCz (from dendritic carbazole) | 1845 | 4.63 | 1.94 |

Table 3: Gas storage properties of hypercrosslinked microporous organic polymers derived from carbazole building blocks. Data sourced from RSC Publishing. rsc.org

Sensing Applications (e.g., Chemical Sensor Development)

Carbazole derivatives are widely used in the development of fluorescent chemosensors due to their strong emission and the sensitivity of their fluorescence to the local chemical environment. The carbazole scaffold can be functionalized with specific binding sites to create sensors that are selective for particular ions or molecules. semanticscholar.orgepa.gov

The design of a fluorescent sensor often involves linking a receptor unit to the fluorophore. The interaction of the target analyte with the receptor modulates the photophysical properties of the carbazole fluorophore, leading to a detectable change in fluorescence intensity or wavelength. For instance, a 9-benzyl-9H-carbazole derivative containing an ester carbonyl group has been developed as a selective fluorescent sensor for cerium (Ce³⁺) ions. semanticscholar.orgepa.gov The binding of Ce³⁺ to the carbonyl oxygen enhances the fluorescence of the molecule, allowing for sensitive detection.

Given that this compound also possesses a crucial carbonyl group, it holds potential as a scaffold for similar chemosensors. The benzoyl group can act as a binding site for metal cations or other analytes. The electronic properties conferred by the dibromo-substituents could further tune the sensitivity and selectivity of the sensor.

| Sensor | Analyte | Detection Principle | Limit of Detection (LOD) |

| Ethyl 9-benzyl-1-methyl-9H-carbazole-2-carboxylate | Ce³⁺ | Fluorescence enhancement | 7.269 × 10⁻⁶ M |

Table 4: Performance of a fluorescent chemosensor based on a 9-benzyl-9H-carbazole derivative. Data sourced from HETEROCYCLES, Vol. 100, No. 4, 2020. semanticscholar.org

Surface Science and Interfacial Phenomena of this compound

The study of surface science and interfacial phenomena provides critical insights into the behavior of molecules at the boundaries between different phases. For advanced functional materials derived from this compound, understanding its adsorption characteristics and the properties of the resulting surface layers is paramount for applications in electronics and sensor technology. Techniques such as Quartz Crystal Microbalance (QCM) are invaluable for probing these nanoscale interactions in real-time.

While direct and specific QCM studies on this compound are not extensively documented in publicly available literature, the principles of its interaction with surfaces can be inferred from the broader family of carbazole derivatives. These compounds are well-known for their ability to form self-assembled monolayers (SAMs) on various substrates, a property that is crucial for modifying surface energies, work functions, and facilitating charge transport in electronic devices. The benzoyl and dibromo substituents on the carbazole core of the title compound are expected to significantly influence its adsorption behavior and the resulting interfacial properties.

The bulky benzoyl group at the 9-position and the electron-withdrawing bromine atoms at the 3 and 6 positions introduce significant steric hindrance and alter the electronic distribution of the carbazole unit. These features are anticipated to play a crucial role in the packing density, orientation, and stability of any adsorbed layer.

Insights from Quartz Crystal Microbalance (QCM) Studies on Analogous Systems

Quartz Crystal Microbalance with Dissipation monitoring (QCM-D) is a highly sensitive technique capable of measuring mass changes on a sensor surface with nanogram precision. It works by monitoring the changes in the resonant frequency (Δf) of a quartz crystal oscillator upon the adsorption of a target molecule. A decrease in frequency corresponds to an increase in mass. Simultaneously, the dissipation (ΔD) is measured, which provides information about the viscoelastic properties of the adsorbed layer. A rigid, well-packed layer results in a low dissipation, while a soft, diffuse, or solvated layer leads to a higher dissipation.

Although specific QCM data for this compound is not available, studies on other functionalized carbazoles and aromatic thiols forming SAMs on gold surfaces provide a framework for understanding its potential behavior. For instance, the formation of SAMs can be monitored in real-time by flowing a solution of the compound over the QCM crystal. The process typically shows a rapid decrease in frequency as the monolayer forms, eventually reaching a plateau, indicating saturation of the surface.

The table below illustrates hypothetical QCM data based on typical observations for the formation of a rigid, well-ordered monolayer of a small organic molecule on a gold surface. This is intended to be illustrative of the type of data that would be obtained from such an experiment.

Hypothetical QCM-D Data for Monolayer Formation

| Time (minutes) | Frequency Change (Δf, Hz) | Dissipation Change (ΔD, x10⁻⁶) | Interpretation |

| 0 | 0 | 0 | Baseline (pure solvent) |

| 2 | -5 | 0.2 | Initial adsorption |

| 5 | -15 | 0.5 | Layer formation |

| 10 | -22 | 0.8 | Approaching saturation |

| 15 | -25 | 1.0 | Saturated monolayer |

| 20 (Rinse) | -24 | 0.9 | Removal of loosely bound molecules |

This interactive table demonstrates the expected trend in frequency and dissipation during the formation of a stable, rigid monolayer.

Detailed Research Findings on Adsorption of Functionalized Aromatics

Research on halogenated aromatic molecules has shown that van der Waals interactions play a significant role in their adsorption on metallic surfaces. Density functional theory (DFT) calculations on dichlorobenzene adsorbed on gold surfaces, for example, have highlighted the importance of including non-local dispersion forces to accurately predict binding energies. The presence of bromine atoms in this compound would similarly contribute to its physisorption on noble metal surfaces through such interactions.

The study of adsorption kinetics provides further details into the mechanism of surface layer formation. For many self-assembling systems, the process can be described by models such as the Langmuir adsorption isotherm, which assumes monolayer adsorption onto a surface with a finite number of identical sites. The rate of adsorption can be influenced by factors such as the concentration of the solution, the temperature, and the nature of the solvent.

In the context of this compound, its relatively large and complex structure might lead to more complex adsorption kinetics compared to simple thiols or benzenes. The initial adsorption may be rapid, followed by a slower reorganization phase as the molecules arrange themselves into a more ordered and thermodynamically stable configuration on the surface.

Future Research Directions and Emerging Paradigms

Development of Novel and Sustainable Synthetic Routes for Related Compounds

Current synthetic strategies for 9-Benzoyl-3,6-dibromo-9H-carbazole and its analogs often rely on palladium-catalyzed cross-coupling reactions or the direct functionalization of 3,6-dibromo-9H-carbazole intermediates. One common method involves the bromination of carbazole (B46965) using N-bromosuccinimide (NBS) in dimethylformamide (DMF), followed by benzoylation with benzoyl chloride. mdpi.com

Future research will likely focus on developing more sustainable and efficient synthetic pathways. This includes exploring greener solvents, reducing the reliance on expensive and toxic catalysts like palladium, and improving atom economy. The development of one-pot synthesis procedures, which combine multiple reaction steps into a single operation, is a promising avenue for creating analogs like 9-vinyl-9H-carbazole-3,6-dicarbonitrile. mdpi.com

Exploration of Advanced Computational Models for Predictive Material Design

The use of computational modeling is becoming increasingly vital in materials science for predicting the properties of novel compounds before their synthesis. For carbazole-based materials, computational tools can help in understanding structure-property relationships, which is crucial for designing materials with specific optoelectronic characteristics. bohrium.com

Advanced computational models can simulate various properties, such as electron affinity, ionization potential, and charge transport capabilities. By screening virtual libraries of this compound derivatives, researchers can identify promising candidates for specific applications, thereby streamlining the experimental process and reducing development costs. Molecular docking studies, for instance, are already being employed to investigate the potential of carbazole derivatives in biological systems by predicting their binding affinities to protein targets. mdpi.com

Integration into Hybrid Organic-Inorganic Material Systems

The integration of carbazole derivatives into hybrid organic-inorganic materials is an emerging field with significant potential. These hybrid systems can combine the desirable properties of both organic components (like high charge carrier mobility and tunable electronic properties) and inorganic materials (such as high stability and thermal resistance).

One area of interest is the development of perovskite solar cells, where carbazole-based materials can be used as hole-transport layers. bohrium.com The unique properties of carbazole derivatives, including their good hole transport and high triplet energy, make them ideal candidates for improving the efficiency and stability of these next-generation solar cells. bohrium.com Future work could explore the synthesis of novel carbazole-containing polymers and their incorporation into various hybrid device architectures.

Rational Design for Enhanced Performance in Optoelectronic and Catalytic Systems

The rational design of this compound analogs is key to unlocking their full potential in optoelectronic and catalytic applications. By strategically modifying the chemical structure, researchers can fine-tune the material's properties to meet the demands of specific technologies. bohrium.com

In the realm of optoelectronics, polysubstituted carbazoles are being investigated for their use in organic light-emitting diodes (OLEDs). bohrium.com The substitution pattern on the carbazole core can significantly influence the photophysical and electroluminescent properties of the material. bohrium.com For example, modifications can shift the emission color or improve the efficiency of the device.

In catalysis, the carbazole core can serve as a scaffold for designing novel catalysts. mdpi.com The electron-rich nature of the carbazole ring system can be exploited to facilitate a variety of chemical transformations. Future research will likely focus on developing carbazole-based catalysts for applications ranging from organic synthesis to energy conversion and storage. mdpi.com

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 9-Benzoyl-3,6-dibromo-9H-carbazole, and how can reaction conditions be optimized?

- The synthesis typically involves bromination of a carbazole precursor. For example, 3,6-dibromo-9H-carbazole can be synthesized by reacting carbazole with 2 equivalents of N-bromosuccinimide (NBS) in DMF at 0°C for 2 hours, followed by recrystallization from ethanol . Subsequent benzoylation at the 9-position can be achieved using benzoyl chloride under basic conditions (e.g., NaOH in DMSO). Key optimization parameters include stoichiometric control of NBS, temperature regulation to minimize side reactions, and purification via column chromatography or recrystallization .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- NMR spectroscopy (¹H, ¹³C, and 2D techniques like COSY and HSQC) is critical for confirming substitution patterns and aromatic proton environments. Mass spectrometry (HRMS) validates the molecular weight, while FT-IR identifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the benzoyl group). UV-Vis and fluorescence spectroscopy assess electronic transitions, particularly relevant for photoconductive applications .

Q. How does bromination at the 3 and 6 positions influence the solubility and crystallinity of carbazole derivatives?

- Bromine’s electron-withdrawing nature reduces solubility in polar solvents but enhances crystallinity due to increased molecular symmetry and intermolecular halogen bonding. Alkylation (e.g., octyl chains at the 9-position) can improve solubility in organic solvents, as demonstrated in 3,6-dibromo-9-octyl-9H-carbazole .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

- Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) provides bond lengths, angles, and dihedral angles. For example, planar carbazole skeletons typically exhibit dihedral angles <2° between fused rings, while benzoyl substituents may tilt at ~85–90° relative to the carbazole plane . Relativistic methods (e.g., ZORA/DZP) improve accuracy for heavy atoms like bromine .

Q. What mechanistic insights explain the endocrine-disrupting potential of 3,6-dibrominated carbazoles?

- Molecular docking studies suggest 3,6-dibromo-9H-carbazole acts as an androgen receptor (AR) antagonist by forming hydrophobic interactions with residues like Asn705 and Thr877. The dual bromine substitution enhances binding affinity compared to mono-brominated analogs, as observed in polyhalogenated carbazoles (PHCZs) .

Q. How do steric and electronic effects of bromine impact the polymerization of 3,6-dibromo-9H-carbazole derivatives?

- Bromine’s electronegativity facilitates oxidative coupling but introduces steric hindrance. Palladium-catalyzed cross-coupling (e.g., Suzuki or Yamamoto reactions) with dibromo-carbazoles yields poly(3,6-carbazole) polymers with 3,6-linkages. Optimal conditions require inert atmospheres, anhydrous solvents (e.g., THF), and controlled temperatures (60–80°C) .

Q. How can contradictions in experimental data (e.g., NMR vs. crystallographic results) be resolved for halogenated carbazoles?

- Discrepancies in proton assignments can arise from dynamic effects (e.g., rotational barriers in benzoyl groups). Combining 2D NMR (NOESY for spatial proximity) with DFT calculations (e.g., B3LYP/6-311++G**) validates structural models. Cross-referencing with crystallographic data (e.g., C–Br bond lengths: ~1.89–1.92 Å) ensures consistency .

Methodological Guidance

- Synthesis Optimization : Use TLC or HPLC to monitor bromination completeness. For benzoylation, employ Schlenk techniques to exclude moisture .

- Crystallography : For twinned crystals, use SHELXL’s TWIN command. High-resolution data (≤1.0 Å) improves refinement of bromine anisotropic displacement parameters .

- Toxicity Screening : Combine in vitro AR binding assays with in silico docking (AutoDock Vina) to prioritize compounds for endocrine disruption studies .

Key Data from Evidence

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.